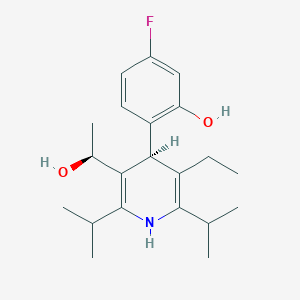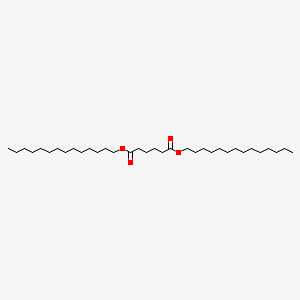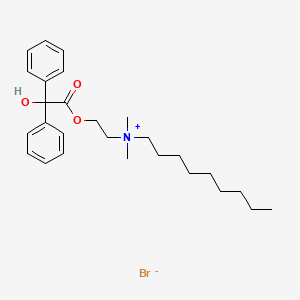![molecular formula C13H18N4O5 B15345847 diethyl 5-[(E)-(carbamoylhydrazinylidene)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate CAS No. 5427-17-8](/img/structure/B15345847.png)
diethyl 5-[(E)-(carbamoylhydrazinylidene)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 5-[(E)-(carbamoylhydrazinylidene)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate is a complex organic compound featuring a pyrrole ring substituted with various functional groups. Its intricate structure and unique properties make it an intriguing subject of study in various fields of science and industry.
Synthetic Routes and Reaction Conditions
The synthesis typically involves a multi-step process:
Starting Materials: Precursors often include compounds with pyrrole rings and specific esters.
Key Reactions:
Condensation Reactions: To introduce the carbamoylhydrazinylidene moiety.
Esterification: To form the diethyl ester functionalities.
Methylation: To introduce the methyl group at the 3-position.
Reaction Conditions:
Temperature: Often conducted under controlled temperatures, possibly ranging from room temperature to slightly elevated temperatures.
Catalysts and Solvents: Specific catalysts like acids or bases, and solvents like ethanol or dichloromethane may be used.
Industrial Production Methods
Scale-Up Process: In an industrial setting, similar synthetic routes are followed but scaled up with considerations for efficiency and cost-effectiveness. Reactor design and flow chemistry might be employed for continuous production.
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, altering its functional groups and possibly leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can modify its carbamoylhydrazinylidene groups, potentially converting them to amines or other reduced forms.
Substitution: The pyrrole ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Examples include potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Conditions: May involve reagents like alkyl halides or acyl chlorides under conditions tailored to promote specific substitutions.
Major Products Formed
Chemistry
Used as a building block for synthesizing more complex molecules, serving as a precursor in organic synthesis and material science.
Biology
Potential applications in drug development, given its structural similarity to biologically active molecules. It could act as a scaffold for designing novel pharmaceuticals.
Medicine
Investigated for potential therapeutic uses, such as anticancer, antimicrobial, or anti-inflammatory agents.
Industry
Applied in the creation of specialty chemicals, materials science research, and possibly in the development of functional dyes or polymers.
Molecular Targets and Pathways
The exact mechanism can vary based on its application. For instance, in a biological context, it may interact with specific enzymes or receptors, modulating biochemical pathways. The carbamoylhydrazinylidene group may form hydrogen bonds or other interactions critical to its activity.
Similar Compounds
This compound can be compared to other pyrrole derivatives like:
Pyrrole-2-carboxylate
3,4-Dimethylpyrrole-2,5-dicarboxylate
Pyrrole-2,5-dicarboxylic acid diethyl ester
特性
CAS番号 |
5427-17-8 |
|---|---|
分子式 |
C13H18N4O5 |
分子量 |
310.31 g/mol |
IUPAC名 |
diethyl 5-[(E)-(carbamoylhydrazinylidene)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C13H18N4O5/c1-4-21-11(18)9-7(3)10(12(19)22-5-2)16-8(9)6-15-17-13(14)20/h6,16H,4-5H2,1-3H3,(H3,14,17,20)/b15-6+ |
InChIキー |
IMPLDXBVDDSILK-GIDUJCDVSA-N |
異性体SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)OCC)/C=N/NC(=O)N |
正規SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)OCC)C=NNC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


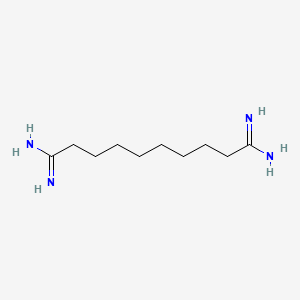
![(R)-Methyl-6'-hydroxy-8a'-methyl-3',4',4a',5',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-7'-carboxylate](/img/structure/B15345772.png)
-, (T-4)-](/img/structure/B15345775.png)
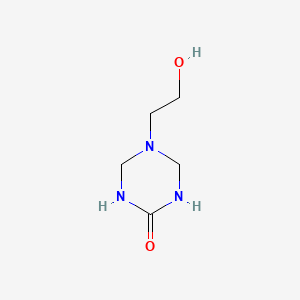
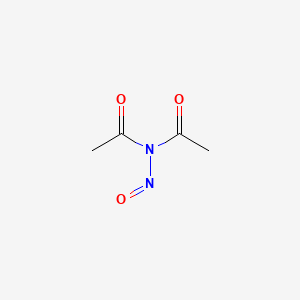
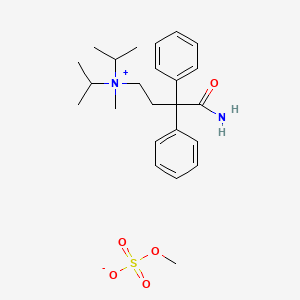
![4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride](/img/structure/B15345822.png)
![1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane](/img/structure/B15345825.png)
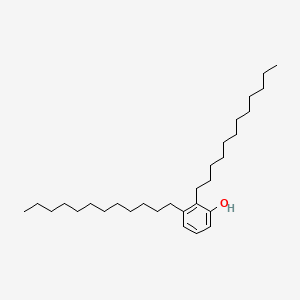
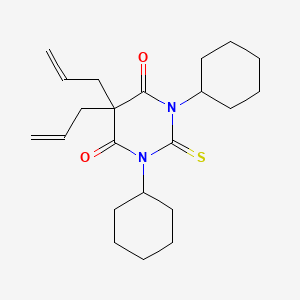
![Cyclopentanone,2,5-bis[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-](/img/structure/B15345848.png)
